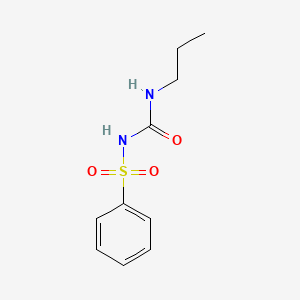

N-(Propylcarbamoyl)benzenesulfonamide

Description

Properties

CAS No. |

4932-53-0 |

|---|---|

Molecular Formula |

C10H14N2O3S |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-propylurea |

InChI |

InChI=1S/C10H14N2O3S/c1-2-8-11-10(13)12-16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) |

InChI Key |

XDUXYYDDHASTLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Mechanochemical Coupling of Benzenesulfonamide and Propyl Isocyanate

A solvent-free mechanochemical method enables direct coupling of benzenesulfonamide with propyl isocyanate using copper(I) chloride (CuCl) as a catalyst . The reaction occurs in a stainless steel milling jar under high-frequency mechanical agitation (30 Hz), achieving 95% yield within 2 hours. Nitromethane is employed as a grinding liquid (0.25 mL/mg), facilitating reagent contact without traditional solvent use. Post-reaction, EDTA-assisted aqueous workup removes residual copper, yielding pure product after filtration .

Key Advantages :

-

Scalability : Gram-scale synthesis (5 mmol) maintains efficiency, producing 1.28 g of product .

-

Environmental Impact : Eliminates volatile organic solvents, aligning with green chemistry principles .

Base-Assisted Condensation with Potassium Carbonate

Alternative mechanochemical routes utilize potassium carbonate (K₂CO₃) to activate benzenesulfonamide for reaction with propyl isocyanate . Pre-milling benzenesulfonamide with K₂CO₃ (1:1 molar ratio) for 1 hour enhances nucleophilicity, followed by 2-hour milling with the isocyanate. This method achieves 80% yield and is particularly effective for avoiding copper contamination. Acidic workup (pH ≈ 3) ensures high purity without chromatography .

Comparative Note :

While CuCl catalysis offers higher yields, the K₂CO₃ method is preferable for metal-sensitive applications, albeit with a 15% yield reduction .

Reductive Amination of Benzenesulfonamide with Propionaldehyde

Optically active derivatives of N-(Propylcarbamoyl)benzenesulfonamide are synthesized via reductive amination, adapting methodologies from chiral benzenesulfonamide production . Benzenesulfonamide reacts with propionaldehyde in methanol or ethanol under catalytic hydrogenation (Raney nickel, 2–20 atm H₂, 40–80°C). Sodium cyanoborohydride (NaBH₃CN) serves as an alternative reductant in stoichiometric conditions, achieving 70–85% yields after 48 hours .

Mechanistic Insight :

The reaction proceeds through imine intermediate formation, followed by asymmetric reduction to install the propylcarbamoyl group. Stereochemical outcomes depend on the catalyst; palladium/carbon favors R,R-isomers, while platinum oxide yields S,S-configurations .

Decarboxylative Route via Alkanoyloxycarbamates

A base-mediated intramolecular decarboxylation strategy constructs the propylamine moiety in situ . N-Hydroxyl carbamates, prepared from hydroxylamine and chloroformates, react with 3-phenylpropionic acid under cesium carbonate (Cs₂CO₃) catalysis. Heating in acetonitrile at 100°C for 1 hour induces decarboxylation, forming the propylcarbamoyl group, which subsequently couples with benzenesulfonamide. This two-step process achieves 61–76% overall yield .

Critical Parameters :

-

Temperature Sensitivity : Reactions below 80°C result in incomplete decarboxylation.

-

Base Strength : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) due to enhanced deprotonation efficiency .

Comparative Analysis of Methodologies

Key Observations :

Chemical Reactions Analysis

Types of Reactions: N-(Propylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, base catalysts, organic solvents.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: N-alkylated sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-(Propylcarbamoyl)benzenesulfonamide serves as a precursor in the synthesis of novel antimicrobial agents and enzyme inhibitors. Its structure allows for modifications that can enhance its therapeutic efficacy against various diseases.

Antimicrobial Activity

Sulfonamides are known for their broad-spectrum antimicrobial properties. This compound has shown potential as an antimicrobial agent, particularly through its interactions with bacterial enzymes. Studies have indicated that compounds with similar sulfonamide moieties can inhibit bacterial growth by targeting key metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The compound exhibits significant inhibitory activity against carbonic anhydrases (CAs), which are enzymes involved in numerous physiological processes, including pH regulation and ion transport.

Carbonic Anhydrase Inhibition

Research has demonstrated that this compound and its derivatives can selectively inhibit specific isoforms of carbonic anhydrases, such as CA IX and CA II. These isoforms are implicated in various pathological conditions, including cancer and glaucoma:

- Selectivity : Compounds designed based on the sulfonamide scaffold have shown preferential inhibition of CA IX over CA II, making them promising candidates for targeted cancer therapies .

- Mechanism of Action : The binding interactions between these compounds and the active sites of carbonic anhydrases have been elucidated through X-ray crystallography, revealing crucial insights into their inhibitory mechanisms .

Case Studies

Several studies highlight the effectiveness of this compound and its analogs in therapeutic applications:

Anticancer Studies

In vitro studies have demonstrated that derivatives of this compound exhibit potent anticancer activity by inducing apoptosis in cancer cell lines. For instance, certain analogs have been shown to significantly increase apoptosis markers in breast cancer cells, indicating their potential use in cancer treatment .

Glaucoma Treatment

A study evaluated the efficacy of dual-tailed benzenesulfonamides, including those related to this compound, in lowering intraocular pressure in rabbit models. Some compounds demonstrated superior efficacy compared to existing treatments like dorzolamide, suggesting a promising avenue for glaucoma management .

Comparative Analysis with Related Compounds

The structural diversity within the sulfonamide class can influence biological activity. Below is a comparative table highlighting some related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(Butylcarbamoyl)benzenesulfonamide | C₁₂H₁₇N₃O₂S | Longer alkyl chain; potential increased lipophilicity |

| N-(Phenylcarbamoyl)benzenesulfonamide | C₁₄H₁₃N₂O₂S | Aromatic substitution; may exhibit different activities |

| N-(Cyclohexylcarbamoyl)benzenesulfonamide | C₁₃H₁₉N₂O₂S | Cyclic alkane substituent; alters steric properties |

Mechanism of Action

The mechanism of action of N-(Propylcarbamoyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . The molecular targets and pathways involved include the disruption of pH regulation in tumor cells, leading to cell death .

Comparison with Similar Compounds

Chlorpropamide (4-Chloro-N-(propylcarbamoyl)benzenesulfonamide)

- Substituent : 4-Cl on the benzene ring.

- Activity : Antidiabetic (reduces blood glucose levels via pancreatic β-cell stimulation).

- Key Findings :

4-Bromo-N-(propylcarbamoyl)benzenesulfonamide

3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides

- Substituent : Indoline-1-carbonyl group at the 3-position.

- Activity : Anticancer (tested against A549, HeLa, MCF-7, and Du-145 cell lines).

- Key Findings :

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Substituent : 4-methyl and oxazolyl groups.

- Activity : Antimicrobial (targets bacterial/fungal pathogens).

2-(N-Allylsulfamoyl)-N-propylbenzamide

- Substituent : Allylsulfamoyl group at the 2-position.

- Activity: Not specified; studied for physicochemical properties.

- Key Findings :

Structural and Functional Analysis

Substituent Effects on Bioactivity

Crystallographic and Computational Insights

- Chlorpropamide vs. Bromo-analogue :

- DFT Studies on Allylsulfamoyl Derivative :

Research Methodologies

- Anticancer Screening : SRB (sulforhodamine B) assay quantifies cell viability via protein content measurement .

- Crystallography : Single-crystal X-ray diffraction resolves intermolecular interactions critical for drug stability .

- Theoretical Calculations : B3LYP/6-311G(d,p) basis sets predict molecular geometry and electronic properties .

Biological Activity

N-(Propylcarbamoyl)benzenesulfonamide is a sulfonamide compound that exhibits a range of biological activities, primarily attributed to its structural characteristics and the presence of the sulfonamide functional group. This article delves into the compound's biological activity, synthesizing findings from various studies, including case studies and data tables that illustrate its efficacy in different applications.

Chemical Structure and Properties

This compound features a propylcarbamoyl group attached to a benzenesulfonamide structure. The sulfonamide moiety is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The compound appears as a white crystalline solid and is soluble in various organic solvents, enhancing its utility in pharmaceutical formulations.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Sulfonamides are widely recognized for their antibacterial properties. They inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to the prevention of bacterial growth. In vitro studies have shown that related benzenesulfonamides exhibit significant antimicrobial effects against various pathogens, including E. coli and S. aureus .

2. Anticancer Properties

Recent studies indicate that compounds with sulfonamide structures can exhibit antiproliferative effects against cancer cells. For instance, derivatives similar to this compound have shown promise in inhibiting carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. Inhibition of CA IX has been linked to reduced tumor growth and enhanced sensitivity to conventional chemotherapy .

3. Anti-inflammatory Effects

Research has demonstrated that certain benzenesulfonamide derivatives possess significant anti-inflammatory properties. For example, compounds similar to this compound have been shown to inhibit carrageenan-induced rat paw edema significantly, suggesting potential use in treating inflammatory conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzenesulfonamides, including this compound derivatives. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains:

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 6.72 | E. coli |

| This compound | 6.63 | S. aureus |

| This compound | 6.67 | P. aeruginosa |

These results indicate that the compound exhibits substantial antibacterial activity comparable to known antibiotics .

Case Study 2: Anticancer Activity

In another study, the effects of sulfonamide derivatives on cancer cell lines were assessed. The results indicated that compounds similar to this compound could induce apoptosis in MDA-MB-231 breast cancer cells:

| Compound | Apoptosis Induction (%) | IC50 (mg/mL) |

|---|---|---|

| This compound | 22% | 0.3287 |

This suggests a potential role for this compound in cancer therapy, particularly in combination with other treatments .

Q & A

Q. What synthetic methodologies are commonly used to prepare N-(Propylcarbamoyl)benzenesulfonamide, and how can purity be optimized?

The compound is synthesized via in situ generation of n-propylisocyanate from n-propylcarbamic chloride, followed by reaction with 4-bromo-benzenesulfonamide in refluxing toluene with excess potassium carbonate. This method avoids intermediate isolation, improving atom efficiency . Purity optimization involves recrystallization from solvents like toluene and characterization via melting point analysis, IR spectroscopy, and NMR (e.g., δ 0.90 ppm for CH3 in propyl group) .

Q. How is the crystal structure of this compound determined, and what key features are observed?

Single-crystal X-ray diffraction (monoclinic space group C2/c) reveals a sulfonyl urea core with intermolecular N–H⋯O and C–H⋯O hydrogen bonds, forming infinite chains. Key parameters include unit cell dimensions (a = 21.0939 Å, b = 9.2520 Å) and a density of 1.622 g/cm³. The structure is refined using SHELXL2018/3, with Hirshfeld surface analysis confirming hydrogen bonding as the dominant packing force .

Q. What spectroscopic techniques are critical for characterizing this compound?

IR spectroscopy identifies NH stretches (~3283 cm⁻¹) and carbonyl/sulfonyl groups (1709 cm⁻¹ for urea CO). ¹H NMR in DMSO-d6 resolves propyl chain protons (δ 0.90–3.15 ppm) and aromatic signals (δ 7.23–7.91 ppm). Mass spectrometry confirms the molecular ion peak (m/z 321.19) .

Advanced Research Questions

Q. How do structural modifications to this compound influence its biological activity, particularly in diabetes research?

Substituents on the benzene ring (e.g., halogens) and alkyl chain length (propyl vs. cyclohexyl) modulate binding to ATP-sensitive potassium channels in pancreatic β-cells. For example, chlorpropamide (4-chloro analog) shows enhanced antidiabetic activity due to improved sulfonylurea receptor affinity. Computational docking studies (e.g., AutoDock Vina) can predict binding modes .

Q. What computational tools are used to analyze intermolecular interactions in its crystal lattice?

Hirshfeld surface analysis (via CrystalExplorer 17.5) maps dₙₒᵣₘ distances to quantify hydrogen-bond contributions (e.g., N1⋯H1–O3). Two-dimensional fingerprint plots differentiate H-bonding (sharp spikes) from van der Waals interactions (diffuse regions). This aids in understanding packing efficiency and stability .

Q. How is this compound evaluated for antihyperglycemic activity in preclinical studies?

In vivo models (e.g., streptozotocin-induced diabetic rats) assess serum glucose reduction. Doses of 50–100 mg/kg are administered orally, with activity compared to gliclazide. Compounds showing >40% glucose reduction (e.g., VIIr in isoindoline hybrids) advance to pharmacokinetic studies .

Q. What challenges arise in reconciling crystallographic data with computational predictions for this compound?

Discrepancies between DFT-optimized geometries (e.g., Gaussian 09) and experimental X-ray data (e.g., bond angles) may arise from crystal packing forces. Energy frameworks (Mercury software) visualize lattice energies to resolve such conflicts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.